3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile
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Overview
Description
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Cinnoline Core: Starting from a suitable benzene derivative, the pyridazine ring can be constructed through cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Propanenitrile Group: This step might involve nucleophilic substitution or addition reactions to introduce the nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the fluoro or nitrile groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated amines.
Substitution: Various substituted cinnoline derivatives.
Scientific Research Applications
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a precursor in polymer production.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group could enhance binding affinity, while the nitrile group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-oxocinnoline: Lacks the propanenitrile group.
4-Oxocinnoline: Lacks both the fluoro and propanenitrile groups.
3-(4-Oxocinnolin-1(4H)-yl)propanenitrile: Lacks the fluoro group.
Uniqueness
The presence of both the fluoro and nitrile groups in 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may confer unique properties, such as enhanced reactivity or specific binding interactions, making it valuable for specialized applications.
Properties
Molecular Formula |
C11H8FN3O |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
3-(6-fluoro-4-oxocinnolin-1-yl)propanenitrile |
InChI |
InChI=1S/C11H8FN3O/c12-8-2-3-10-9(6-8)11(16)7-14-15(10)5-1-4-13/h2-3,6-7H,1,5H2 |
InChI Key |
DFPSTXWSTYOSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=NN2CCC#N |
Origin of Product |
United States |
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